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Compound of Interest

Compound Name: TP 472

Cat. No.: B1191975 Get Quote

An In-depth Technical Guide to TP-472: A Selective BRD9/7 Inhibitor

Abstract
TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and

BRD7, chromatin "reader" proteins implicated in transcriptional regulation and oncogenesis.

This document provides a comprehensive technical overview of TP-472, including its chemical

properties, mechanism of action, and its demonstrated efficacy in melanoma models. The

information is intended for researchers, scientists, and professionals in drug development

interested in the epigenetic modulation of cancer.

Chemical Structure and Physicochemical Properties
TP-472 is a small molecule inhibitor with a well-defined chemical structure. Its properties are

critical for its use as a research tool and potential therapeutic agent.

Chemical Identity

Formal Name: 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide[1]

CAS Number: 2079895-62-6[1][2]

Molecular Formula: C₂₀H₁₉N₃O₂[1]

Molecular Weight: 333.4 g/mol [1]

SMILES: O=C(C)C1=CC(C2=CC(C(NC3CC3)=O)=CC=C2C)=C4N=CC=CN41[1]
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InChI Key: RPBMXJHQYJLPDN-UHFFFAOYSA-N[1]

Table 1: Physicochemical and Pharmacological
Properties of TP-472

Property Value Source

Purity ≥98% [1]

Formulation A solid [1]

Solubility Soluble in DMSO [1]

Storage Temperature -20°C [1]

Stability ≥ 4 years [1]

Binding Affinity (K_d_) BRD9: 33 nM; BRD7: 340 nM [1][2]

Cellular Potency (EC₅₀) 320 nM (NanoBRET assay) [1]

Selectivity

>30-fold for BRD9 over other

bromodomain families (except

BRD7)

[1][2]

Mechanism of Action and Biological Activity
TP-472 functions as a selective inhibitor of the bromodomains of BRD9 and BRD7. These

proteins are components of chromatin remodeling complexes and play a crucial role in reading

acetylated lysine residues on histones, thereby regulating gene expression.

In the context of melanoma, BRD7 and BRD9 are often overexpressed and associated with a

poor prognosis.[3] TP-472 exerts its anti-tumor effects through a dual mechanism:

Suppression of Oncogenic Signaling: Treatment with TP-472 downregulates the expression

of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens,

and fibronectins.[3][4] This disrupts the ECM-mediated signaling pathways that are essential

for cancer cell growth and proliferation.[3][4]

Induction of Apoptosis: TP-472 upregulates the expression of several pro-apoptotic genes,

including BAX, MDM2, and CDKN1A (p21), leading to programmed cell death in melanoma
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cells.[2][4]

The diagram below illustrates the proposed signaling pathway affected by TP-472 in melanoma

cells.
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Caption: TP-472 inhibits BRD9/7, suppressing ECM signaling and inducing apoptosis.

Experimental Data and Efficacy
The anti-melanoma activity of TP-472 has been validated through various in vitro and in vivo

experiments.

In Vitro Studies
TP-472 has demonstrated significant activity against BRAF mutant melanoma cell lines (e.g.,

A375, SKMEL-28, M14, A2058).[2]

Growth Inhibition: It effectively inhibits the growth of melanoma cell lines at concentrations of

5 and 10 µM.[2]

Long-Term Survival: TP-472 strongly inhibits the long-term survival of multiple melanoma cell

lines at concentrations of 5 and 10 µM.[2]

Apoptosis Induction: Treatment with 10 µM TP-472 for 48 hours induces apoptosis in

melanoma cells.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.medchemexpress.com/tp-472.html
https://pubmed.ncbi.nlm.nih.gov/34771678/
https://www.benchchem.com/product/b1191975?utm_src=pdf-body-img
https://www.medchemexpress.com/tp-472.html
https://www.medchemexpress.com/tp-472.html
https://www.medchemexpress.com/tp-472.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582741/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Summary of In Vitro Efficacy of TP-472
Assay Type Cell Lines

Concentrati
on

Duration
Observed
Effect

Source

Growth

Inhibition

BRAF mutant

melanoma
5 µM, 10 µM 24 hours

Effective

growth

inhibition

[2]

Long-Term

Survival

M14,

SKMEL-28,

A375, A2058

5 µM, 10 µM 2 weeks

Strong

inhibition of

survival

[2]

Apoptosis

Induction

Melanoma

cells
10 µM 48 hours

Upregulation

of pro-

apoptotic

genes (BAX,

MDM2,

CDKN1A)

[2][3]

Gene

Expression

(ECM)

A375 cells 5 µM, 10 µM 24 hours

Downregulati

on of ECM

protein-

encoding

genes

[2]

In Vivo Studies
The efficacy of TP-472 was also confirmed in a melanoma xenograft mouse model.

Tumor Growth Inhibition: Intraperitoneal (i.p.) administration of TP-472 at a dose of 20

mg/kg, three times a week for five weeks, significantly inhibited subcutaneous tumor growth.

[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatment
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Melanoma cell lines (e.g., A375, SKMEL-28) are cultured in standard conditions (e.g., DMEM

supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

For experiments, cells are seeded and allowed to attach overnight. TP-472, dissolved in

DMSO, is then added to the media at the desired final concentrations (e.g., 5 µM, 10 µM). A

vehicle control (DMSO) is run in parallel.

mRNA Sequencing and Analysis
The following workflow outlines the key steps for transcriptome analysis.

1. Cell Treatment
(A375 cells treated with DMSO or TP-472)

2. RNA Extraction
(Total RNA isolated from treated cells)

3. Library Preparation
(mRNA enrichment and cDNA library construction)

4. Sequencing
(High-throughput sequencing, e.g., Illumina)

5. Data Analysis
(Differential gene expression analysis)

6. Pathway Analysis
(Reactome-based functional pathway analysis)

Click to download full resolution via product page

Caption: Workflow for transcriptome analysis of TP-472-treated melanoma cells.
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Procedure: A375 melanoma cells are treated with DMSO (control), 5 µM TP-472, or 10 µM

TP-472 for 24 hours.[3] Total RNA is extracted using a suitable kit. mRNA is then enriched,

and sequencing libraries are prepared. High-throughput sequencing is performed, and the

resulting data is analyzed to identify differentially expressed genes. Functional pathway

analyses, such as Reactome, are used to elucidate the biological pathways affected by TP-

472 treatment.[3][4]

In Vivo Xenograft Model
Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Tumor Implantation: Melanoma cells (e.g., A375) are injected subcutaneously into the flanks

of the mice.

Treatment: Once tumors are established, mice are randomized into control and treatment

groups. The treatment group receives TP-472 (e.g., 20 mg/kg, i.p., three times a week),

while the control group receives a vehicle control.[2]

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal

weight and health are also monitored.

Statistical Analysis: Tumor progression data is analyzed using appropriate statistical

methods, such as the area under the curve method.[3]

Conclusion
TP-472 is a valuable chemical probe for studying the biological roles of BRD9 and BRD7. Its

ability to inhibit melanoma growth by modulating ECM-related oncogenic signaling and

inducing apoptosis highlights its potential as a candidate for melanoma therapy.[3][4][5] The

data and protocols presented in this guide provide a solid foundation for further research into

the therapeutic applications of BRD7/9 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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